
1-(Aminooxy)-2-methylpropan-2-ol hydrochloride
Vue d'ensemble
Description
1-(Aminooxy)-2-methylpropan-2-ol hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure, which includes an aminooxy group, making it a valuable reagent in organic synthesis and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride typically involves the reaction of 2-methylpropan-2-ol with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired aminooxy compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often occur under mild conditions with reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted organic compounds depending on the reactants used.
Applications De Recherche Scientifique
1-(Aminooxy)-2-methylpropan-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of oximes and hydroxylamines.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through bioorthogonal chemistry.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals with aminooxy functionalities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride involves its ability to form stable oxime bonds with carbonyl compounds. This reaction is highly specific and occurs under mild conditions, making it useful for modifying biomolecules without affecting their native structures. The aminooxy group acts as a nucleophile, attacking the electrophilic carbonyl carbon and forming a stable oxime linkage.
Comparaison Avec Des Composés Similaires
Aminooxyacetic acid: Similar in structure but contains an acetic acid moiety instead of a methylpropanol group.
1-Aminooxy-3-aminopropane: Another aminooxy compound with a different carbon chain length.
Uniqueness: 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride is unique due to its specific structure, which combines the reactivity of the aminooxy group with the stability of the methylpropanol backbone. This combination makes it particularly useful in applications requiring selective modification of biomolecules or organic synthesis under mild conditions.
Propriétés
IUPAC Name |
1-aminooxy-2-methylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-4(2,6)3-7-5;/h6H,3,5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUFQQWPODDQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CON)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630876 | |
| Record name | 1-(Aminooxy)-2-methylpropan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90792-82-8 | |
| Record name | 1-(Aminooxy)-2-methylpropan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


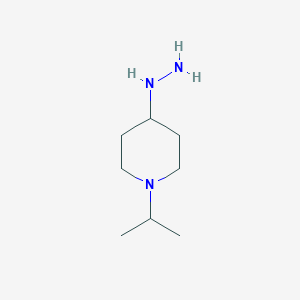
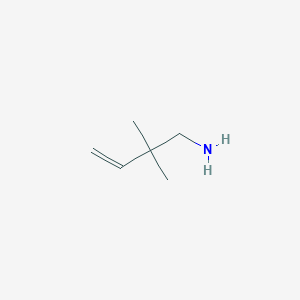
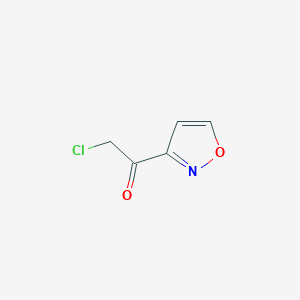
![2-Benzo[1,3]dioxol-5-YL-5-methyl-3H-imidazole-4-carboxylic acid](/img/structure/B3058576.png)
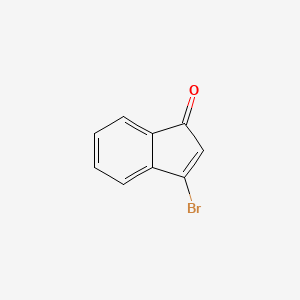
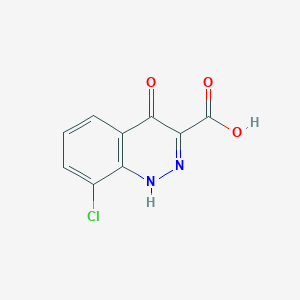

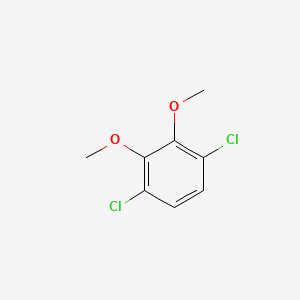
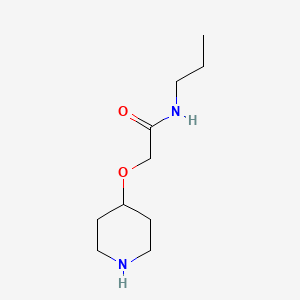
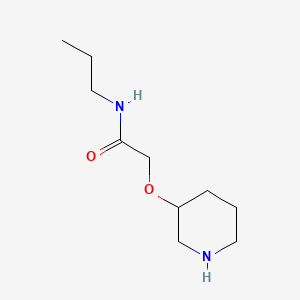

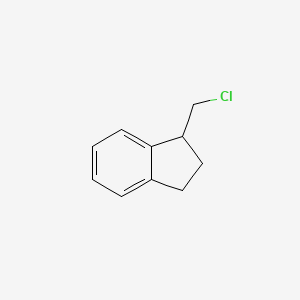
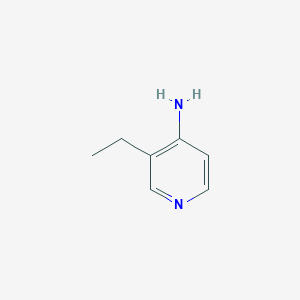
![4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid](/img/structure/B3058596.png)
